C.I. Direct orange 102
Description
Structure
2D Structure
Properties
IUPAC Name |
trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGZHJENSOMLV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21N6Na3O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83221-74-3 | |
| Record name | p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]-3-sulpho-2-naphthyl]azo]benzoic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies and Structural Modification of C.i. Direct Orange 102
Exploration of Novel Reaction Pathways for C.I. Direct Orange 102 Analogues
The conventional synthesis of this compound involves the respective diazotization of aniline (B41778) and 4-aminobenzoic acid, followed by coupling with the coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. worlddyevariety.comchemicalbook.com While effective, this pathway sets a baseline from which novel routes can be explored to generate analogues with tailored properties. The exploration of such pathways is crucial for developing new dyes with improved performance characteristics.
Research into the synthesis of other complex molecules provides a roadmap for potential innovations. Strategies such as one-pot sequential reactions, which combine multiple steps like coupling and functionalization into a single procedure, offer a promising avenue for increasing efficiency and reducing waste. mdpi.com For this compound, this could involve developing a catalytic system that facilitates the sequential coupling of the two different diazotized amines to the central urea-based coupling component without isolating intermediates.
Another approach is the development of asymmetrical dyes by coupling an amino-azoic acid with a phenolic coupler. nih.gov This principle can be adapted to create analogues of Direct Orange 102 by systematically altering the starting materials. For instance, substituting aniline or 4-aminobenzoic acid with other aromatic amines containing different functional groups could yield a library of new dye structures. Research on STAT3 inhibitor analogues has shown that modifying hydrophobic fragments of a molecule can significantly alter its biological activity, a principle that can be applied to dye chemistry to fine-tune properties like fiber affinity and lightfastness. tandfonline.com
Table 1: Comparison of Standard Synthesis and Potential Novel Pathways for this compound Analogues
| Strategy | Description | Potential Advantages | Key Components / Reactions |
|---|---|---|---|
| Standard Synthesis | Separate diazotization of two amines followed by stepwise coupling to a central molecule. worlddyevariety.comchemicalbook.com | Reliable and well-established method. | Aniline, 4-Aminobenzoic acid, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. |
| Sequential One-Pot Synthesis | Combining multiple reaction steps (e.g., two coupling reactions) in a single reactor without isolating intermediates. mdpi.com | Increased efficiency, reduced solvent use, lower operational cost. | Palladium or other transition metal catalysts, controlled reaction conditions. |
| Analogue Synthesis via Component Variation | Systematic substitution of the starting aromatic amines or the coupling component to create new structures. nih.govtandfonline.com | Creation of a diverse library of analogues with potentially superior properties (e.g., different shades, better fastness). | Substituted anilines, alternative benzoic acid derivatives, modified coupling agents. |
| Catalytic Pathway Development | Use of novel catalysts to drive the reaction under milder conditions or with higher selectivity. dtu.dk | Lower energy consumption, higher yields, potentially greener process. | Homogeneous or heterogeneous catalysts (e.g., zeolites, metal-organic frameworks). |
Tailoring Molecular Architecture via Functional Group Introduction and Derivatization
The molecular architecture of this compound, with its specific arrangement of sulfonate, carboxyl, hydroxyl, and urea (B33335) groups, dictates its properties such as solubility, color, and affinity for cellulose (B213188). worlddyevariety.comuni-freiburg.de Tailoring this architecture through the introduction or modification of functional groups is a key strategy for designing dyes with enhanced performance. Chemical derivatization can convert molecules into forms that have improved sensitivity or selectivity for a given application. researchgate.net
The presence of two sulfonate groups (SO₃⁻) and a carboxyl group (-COOH) contributes significantly to the water solubility of Direct Orange 102. Altering the number or position of these acidic groups can modulate solubility and dyeing characteristics. For example, increasing the number of sulfonate groups generally enhances water solubility.
The urea linkage (-NH-CO-NH-) acts as a bridge and contributes to the planarity and length of the conjugated system, which is important for direct dye affinity to cellulose. Modifications to this linkage are less common but could involve replacing it with other bridging groups like thiourea (B124793) or amide linkages to study the impact on dye-fiber interactions.
Furthermore, derivatization techniques like "click chemistry" could be hypothetically applied. ncsu.edu This involves introducing reactive handles onto the dye molecule that can then be reacted with other molecules to attach new functionalities, such as groups that enhance UV stability or covalent bonding to fibers for improved wash fastness.
Table 2: Functional Groups in this compound and Potential Effects of Derivatization
| Functional Group | Location/Role in Molecule | Potential Modification | Anticipated Effect on Properties |
|---|---|---|---|
| Azo Group (-N=N-) | Chromophore; responsible for color. mdpi.com | Alteration of electronic environment via adjacent substituents. | Shift in absorption maximum, leading to color change. |
| Sulfonate Group (-SO₃⁻) | Provides water solubility; aids in fiber interaction. | Change in number or position. | Modified solubility, dyeing rate, and aggregation behavior. |
| Carboxyl Group (-COOH) | Contributes to water solubility and provides a site for potential reactions. worlddyevariety.com | Esterification or amidation. | Reduced solubility in alkaline media; potential for covalent bonding. |
| Hydroxyl Group (-OH) | Auxochrome; influences color and enables azo-hydrazone tautomerism. mdpi.com | Etherification or esterification. | Altered color shade and lightfastness; change in metal-complexing ability. |
| Urea Linkage (-NH-CO-NH-) | Connects the two naphthol units; contributes to molecular planarity and affinity. | Replacement with other bridging groups (e.g., thiourea). | Change in molecular geometry, fiber affinity, and dyeing properties. |
Green Chemistry Principles in this compound Synthesis Research
The chemical industry, including dye synthesis, is increasingly adopting green chemistry principles to minimize its environmental footprint. ijcce.ac.ir The traditional synthesis of azo dyes often involves hazardous materials and can generate significant waste. Applying green chemistry to the synthesis of this compound would focus on several key areas.
One primary goal is the use of renewable starting materials and less hazardous reagents. rsc.org For instance, research could explore biocatalytic routes to produce precursors like aromatic amines from renewable feedstocks, replacing petroleum-based sources. The diazotization step traditionally uses nitrous acid, which is unstable and hazardous; developing alternative, safer diazotizing agents is an active area of research.
The use of greener solvents is another core principle. While the coupling reaction for many direct dyes is carried out in water, which is a green solvent, the synthesis and purification processes can be optimized to reduce water consumption and effluent generation. Advanced oxidation processes (AOPs) are being explored for the degradation of dyes in wastewater, and similar catalytic principles could be adapted for synthesis to improve efficiency and reduce byproducts. ijcce.ac.irjwent.net
Catalysis plays a vital role in green chemistry. The development of heterogeneous catalysts (e.g., zeolites, functionalized silica) could replace traditional soluble catalysts, allowing for easier separation and reuse, thereby minimizing waste. jwent.net Such catalysts could also lead to reactions with higher selectivity under milder conditions, reducing energy consumption and the formation of unwanted side products.
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |
|---|---|---|
| Safer Reagents | Use of potentially hazardous aromatic amines (e.g., aniline) and nitrous acid. worlddyevariety.comeuropa.eu | Synthesis of precursors from renewable biomass; use of solid-supported diazotizing agents. |
| Greener Solvents | Aqueous reaction media, but potentially large volumes of water for synthesis and purification. | Optimization to reduce water usage; use of supercritical fluids or ionic liquids in specific steps. |
| Energy Efficiency | Reactions may require heating to proceed at an optimal rate. | Development of highly active catalysts that enable reactions at ambient temperature. |
| Waste Prevention | Formation of byproducts and colored effluent requiring treatment. | Use of highly selective catalysts to minimize side reactions; one-pot syntheses to reduce intermediate waste. mdpi.com |
| Catalysis | Often relies on stoichiometric reagents or homogeneous catalysts. | Application of recyclable heterogeneous catalysts or biocatalysts for improved separation and sustainability. |
Mechanistic Investigations of this compound Synthesis Reactions
The synthesis of this compound is a classic example of a multi-step process involving diazotization and azo coupling. worlddyevariety.com Mechanistic investigations provide insight into reaction intermediates, transition states, and kinetics, which is fundamental for optimizing the process and designing new synthetic routes.
Diazotization: In the first stage, the primary aromatic amines (aniline and 4-aminobenzoic acid) are converted into their respective diazonium salts. This reaction is typically carried out in an acidic solution with sodium nitrite, which generates the reactive species, nitrous acid (HONO). The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and loses water to yield the highly electrophilic diazonium ion (Ar-N₂⁺).
Azo Coupling: This is an electrophilic aromatic substitution reaction. nih.gov The diazonium salt acts as the electrophile and attacks an electron-rich coupling component. For this compound, the coupling component is N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. The reaction proceeds sequentially, with the first diazonium salt coupling to one of the naphthalene (B1677914) rings, followed by the second diazonium salt coupling to the other. The hydroxyl (-OH) and amino (-NH-) groups on the coupling component are strong activating groups that direct the substitution to the ortho position.
A key mechanistic feature of azo dyes with a hydroxyl group adjacent to the azo linkage is the existence of a tautomeric equilibrium between the azoenol form and the ketohydrazone form. mdpi.com This tautomerism can significantly influence the dye's color, stability, and properties. Spectroscopic and computational studies are often employed to investigate the position of this equilibrium and how it is affected by the solvent and the substrate to which the dye is bound.
Table 4: Mechanistic Steps in the Synthesis of this compound
| Step | Reaction Type | Reactants | Key Intermediate / Product |
|---|---|---|---|
| 1. Diazotization of Aniline | Electrophilic substitution | Aniline, NaNO₂, Acid (e.g., HCl) | Benzenediazonium chloride |
| 2. Diazotization of 4-Aminobenzoic acid | Electrophilic substitution | 4-Aminobenzoic acid, NaNO₂, Acid | 4-Carboxybenzenediazonium salt |
| 3. First Azo Coupling | Electrophilic aromatic substitution | Diazonium salt (from Step 1 or 2), N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | Monoazo intermediate |
| 4. Second Azo Coupling | Electrophilic aromatic substitution | Monoazo intermediate, second diazonium salt (from Step 1 or 2) | This compound |
| 5. Tautomerization | Isomerization | This compound (Azo form) | This compound (Hydrazone form) |
Environmental Fate, Transformation, and Remediation Mechanisms of C.i. Direct Orange 102
Photodegradation and Photocatalytic Decomposition of C.I. Direct Orange 102
The photocatalytic degradation process is recognized as an effective advanced oxidation process (AOP) for breaking down resilient organic pollutants like synthetic dyes. nih.govjwent.net This method utilizes a semiconductor photocatalyst, which, upon absorbing photons with energy equal to or greater than its band gap, generates electron-hole pairs. rsc.orgacs.org These charge carriers initiate redox reactions that lead to the degradation of dye molecules into simpler, less harmful compounds. acs.org Although specific studies on the photodegradation of this compound are not extensively detailed in the provided literature, the general principles governing the photocatalysis of azo dyes are well-established and applicable.
The efficacy of photocatalytic degradation hinges on the generation of highly reactive oxygen species (ROS). When a photocatalyst is irradiated, electrons are excited to the conduction band, leaving holes in the valence band. acs.org These photogenerated holes are powerful oxidizing agents themselves but also react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to form hydroxyl radicals (•OH). acs.org The •OH radical is an extremely potent and non-selective oxidizing agent that can attack the complex structure of dye molecules, leading to their decomposition. acs.orgmdpi.com
Simultaneously, the electrons in the conduction band can react with molecular oxygen adsorbed on the catalyst's surface to produce superoxide (B77818) anion radicals (O₂•−). acs.orgresearchgate.net These superoxide radicals are also key participants in the degradation process. rsc.orgresearchgate.net Furthermore, the formation of O₂•− is beneficial as it helps to prevent the rapid recombination of the electron-hole pairs, thereby maintaining the photocatalytic activity. acs.org The collective action of these ROS, primarily •OH and O₂•−, drives the breakdown of the azo dye structure.
The rate of photodegradation is often analyzed using kinetic models to understand the reaction dynamics. For many photocatalytic dye degradation processes, the reaction kinetics can be described by a pseudo-first-order model. rsc.orgresearchgate.net This model implies that the rate of degradation is directly proportional to the concentration of the dye at any given time. The apparent rate constant (k) derived from this model is a crucial parameter for comparing the efficiency of the degradation process under different conditions. rsc.org
Quantum yield (Φ) is another critical parameter that quantifies the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (in this case, degradation) for every photon absorbed by the system. nih.gov The determination of quantum yield requires careful measurement of the photon flux and the rate of the photoreaction. nih.gov While specific quantum yield values for this compound are not available in the reviewed literature, this parameter is fundamental in evaluating and optimizing the efficiency of any photodegradation system. Factors such as the nature of the dye, catalyst type, and reaction conditions heavily influence the quantum yield. nih.gov
The choice of photocatalyst and its physicochemical properties are paramount to the efficiency of the degradation process. nih.gov Key characteristics include:
Band Gap: The band gap energy of the semiconductor catalyst determines the wavelength of light required to initiate photocatalysis. rsc.org Catalysts with a narrow band gap can be activated by visible light, which is advantageous for utilizing solar energy. rsc.org
Surface Area: A high specific surface area provides more active sites for the adsorption of dye molecules and the subsequent photocatalytic reactions. rsc.orgresearchgate.net This generally leads to an enhanced degradation rate.
Morphology and Crystallinity: The structure, particle size, and crystallinity of the catalyst also play a significant role. rsc.org Well-defined crystalline structures often exhibit higher photocatalytic activity due to reduced defects that can act as recombination centers for electron-hole pairs.
For instance, catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied due to their high efficiency, chemical stability, and low cost. jwent.netresearchgate.net Modifying these catalysts, such as by creating composites or doping, can further enhance their performance by narrowing the band gap or improving surface characteristics. researchgate.net
The ultimate goal of photocatalytic degradation is the complete mineralization of the dye into CO₂, H₂O, and inorganic ions. However, the process typically proceeds through the formation of several intermediate products. For azo dyes, the initial step often involves the cleavage of the nitrogen-nitrogen double bond (–N=N–), which is the chromophoric group responsible for the dye's color. scispace.com This cleavage leads to the formation of various aromatic amines and other organic intermediates. scispace.comresearchgate.net
These intermediates are generally colorless but can sometimes be more toxic than the parent dye molecule. researchgate.net Therefore, it is crucial to monitor their formation and ensure their subsequent degradation. Techniques like liquid chromatography-mass spectrometry (LC/MS) are employed to separate and identify these degradation byproducts, allowing for the elucidation of the complete degradation pathway. scispace.com While a specific photodegradation pathway for this compound is not provided, the general mechanism for azo dyes suggests a breakdown into smaller aromatic and aliphatic compounds before eventual mineralization.
Biodegradation and Biotransformation Pathways of this compound
Biodegradation offers an environmentally friendly and cost-effective alternative to chemical methods for treating dye-contaminated wastewater. ijert.orgmdpi.com This process utilizes the metabolic capabilities of microorganisms to break down complex dye molecules. mdpi.com
Studies have demonstrated the potential for the biodegradation of this compound. For example, the bacterium Pseudomonas fluorescens has been shown to effectively decolorize and degrade this dye. ijert.orgresearchgate.net Research indicates that under optimal conditions, significant color removal can be achieved. Incubation of this compound with Pseudomonas fluorescens resulted in 60% color removal within the first day. ijert.org The efficiency of this biodegradation is influenced by several factors, including pH, temperature, dye concentration, and the presence of additional carbon and nitrogen sources. ijert.org
| Parameter | Optimal Value/Range | Effect on Decolorization |
|---|---|---|
| pH | 5 - 9 (tested range) | The rate of color removal is influenced by pH, which affects enzyme activity. |
| Temperature | 35-37°C | The rate of color removal increases with temperature up to this optimal range. ijert.org |
| Agitation | Static and Agitated | At a dye concentration of 1 mg/L, decolorization rates were 89% (static) and 75% (agitated). ijert.org |
A proposed pathway for the degradation of this compound by Pseudomonas fluorescens involves the initial conversion of the dye into an intermediate compound, which is then further broken down into 3,7-diamino-4-hydroxy-naphthalene-2-sulfonic acid sodium salt. researchgate.net Subsequent steps lead to the formation of other hydroxylated naphthalene (B1677914) derivatives, which are considered non-toxic. researchgate.net
| Step | Compound |
|---|---|
| 1 | This compound |
| 2 | Intermediate Compound |
| 3 | 3,7-diamino-4-hydroxy-naphthalene-2-sulfonic acid sodium salt |
| 4 | 7-amino-3,4-dihydroxy-naphthalene-2-sulfonic acid sodium salt OR 3-amino-4,7-dihydroxy-naphthalene-2-sulfonic acid sodium salt OR 1,3,4,5,6,7,8-heptahydroxy naphthalene-2-sulfonic acid sodium salt |
The breakdown of azo dyes by microorganisms is facilitated by specific enzymes. The initial and most crucial step is the reductive cleavage of the azo bond, which is typically carried out by enzymes called azoreductases. mdpi.comjmbfs.org This step breaks the chromophore and results in the decolorization of the dye, producing aromatic amines as intermediates. mdpi.com These amines can then be further mineralized, often through the action of other enzymes like laccases, peroxidases, and hydroxylases under aerobic conditions. jmbfs.orgtandfonline.com
While single microbial strains like Pseudomonas fluorescens are effective, microbial consortia—communities of different microbial species—often exhibit superior degradation capabilities. mdpi.comtandfonline.com The combined enzymatic activities of a consortium can lead to a more complete and efficient breakdown of complex dye molecules and their intermediates. mdpi.com For instance, a consortium might contain some species that perform the initial anaerobic reductive cleavage and others that carry out the subsequent aerobic degradation of the resulting aromatic amines. sciepub.com
Various microorganisms, including bacteria, fungi, and yeasts, have been identified to produce enzymes capable of degrading azo dyes. mdpi.comufu.br
| Enzyme | Function | Producing Microorganisms (Examples) | Reference |
|---|---|---|---|
| Azoreductase | Reductive cleavage of azo bonds (–N=N–) | Pseudomonas sp., Bacillus sp., Escherichia coli | mdpi.comjmbfs.orgtandfonline.com |
| Laccase | Oxidation of a broad range of aromatic compounds, including phenolic intermediates | Trametes versicolor, Aspergillus ochraceus, Pseudomonas putida | jmbfs.orgtandfonline.com |
| Manganese Peroxidase (MnP) | Oxidative degradation of lignin (B12514952) and various aromatic pollutants | Phanerochaete chrysosporium, Trametes versicolor | tandfonline.comufu.br |
| Lignin Peroxidase (LiP) | Oxidative degradation of complex aromatic structures | Phanerochaete chrysosporium | tandfonline.comufu.br |
| NADH-DCIP Reductase | Facilitates electron transfer for azo bond cleavage | Pseudomonas sp., Yeasts | mdpi.comufu.br |
The study of these enzymes and the development of robust microbial consortia are key areas of research for advancing the bioremediation of wastewater containing this compound and other synthetic dyes. mdpi.comgjesm.net
Aerobic and Anaerobic Degradation Mechanisms
The biodegradation of this compound, a complex azo dye, involves distinct mechanisms under aerobic and anaerobic conditions, primarily driven by microbial enzymatic activities. The crucial first step in the breakdown of this and other azo dyes is the cleavage of the azo bond (–N=N–).
Under anaerobic conditions , the breakdown of azo dyes is generally more efficient. Bacteria utilize the azo dye as a terminal electron acceptor in the absence of oxygen. envirobiotechjournals.com This process is facilitated by enzymes known as azoreductases, which catalyze the reductive cleavage of the azo bond. envirobiotechjournals.comopenbiotechnologyjournal.com This cleavage results in the formation of aromatic amines, which are often colorless but can be mutagenic and require further degradation. envirobiotechjournals.comopenbiotechnologyjournal.com The process is a co-metabolic one, where the dye degradation is enhanced by the presence of a primary carbon source, like glucose, which provides the necessary reducing equivalents (NADH or FAD) for the azoreductase activity. openbiotechnologyjournal.comaalto.fi
In aerobic environments , the degradation of azo dyes is generally less effective. The presence of oxygen often inhibits the activity of azoreductases. However, some microorganisms have demonstrated the ability to degrade azo dyes aerobically. This process is typically initiated by enzymes such as laccases and peroxidases, which are lignin-degrading enzymes. iwaponline.com These enzymes act on the phenolic groups of the dye molecule, leading to the breakdown of the aromatic structure. nih.gov For instance, Pseudomonas fluorescens has been shown to degrade orange dyes by first breaking them down into less toxic intermediates. researchgate.net The degradation pathway often involves the breakdown of the azo bond, leading to less harmful intermediate compounds.
A sequential anaerobic-aerobic treatment is often considered the most effective strategy for the complete mineralization of azo dyes. aalto.firesearchgate.net The initial anaerobic stage achieves decolorization through the cleavage of the azo bond, while the subsequent aerobic stage is crucial for the degradation of the resulting, and potentially toxic, aromatic amines. aalto.firesearchgate.net
Metabolite Characterization and Toxicity Pathway Analysis of Metabolites
Under anaerobic conditions, the reductive cleavage of the azo bond in this compound leads to the formation of aromatic amines. envirobiotechjournals.comopenbiotechnologyjournal.com For a similar dye, Direct Orange 26, which shares a structural similarity with Direct Orange 102 in having a urea (B33335) bridge, the breakdown can be expected to produce related aromatic amines. canada.ca One study on the degradation of Direct Orange 102 by Pseudomonas fluorescens identified 3,7-diamino-4-hydroxynaphthalene-2-sulfonic acid sodium salt as a key intermediate. researchgate.net This intermediate was then proposed to be further transformed into compounds like 7-amino-3,4-dihydroxy-naphthalene-2-sulfonic acid sodium salt. researchgate.net
The toxicity of these metabolites is a significant concern. While the parent dye itself may exhibit toxicity, the aromatic amines formed during anaerobic degradation can be even more hazardous, with some being known carcinogens. researchgate.netepa.gov For instance, benzidine-based dyes are known to metabolize into benzidine, a known human carcinogen. epa.gov Although this compound is not directly benzidine-based, the potential for the formation of other toxic aromatic amines necessitates thorough toxicity evaluation of the treated effluent.
Bioreactor Design and Optimization for this compound Removal
The efficient removal of this compound from wastewater on a larger scale necessitates the use of well-designed and optimized bioreactors. The choice of bioreactor design and operational parameters significantly influences the degradation efficiency.
For the treatment of azo dyes, various bioreactor configurations have been explored, including sequential anaerobic-aerobic reactors, fluidized bed bioreactors, and upflow anaerobic sludge blanket (UASB) reactors. aalto.firesearchgate.netiaea.org A sequential batch reactor system, for instance, has been shown to be effective for the decolorization of azo dyes and the subsequent removal of toxic intermediate compounds. aalto.fi Fluidized bed bioreactors, which can be operated with immobilized microorganisms, offer advantages such as high biomass concentration and reduced retention time. iaea.org
The optimization of bioreactor performance involves fine-tuning several key parameters:
pH: The optimal pH for bacterial dye removal is typically in the range of 6.0 to 10.0. jmbfs.org
Temperature: Temperature affects microbial growth and enzyme activity, with optimal ranges varying depending on the microorganisms used. aalto.fi
Initial Dye Concentration: High concentrations of the dye can be inhibitory to microbial activity. jmbfs.org
Co-substrates: The addition of a carbon source like glucose can enhance the rate of azo dye degradation by providing the necessary energy and reducing power for the microbes. aalto.fi
Hydraulic Retention Time (HRT): This parameter determines the duration the wastewater spends in the bioreactor and needs to be optimized for complete degradation. sci-hub.se
Immobilization: Immobilizing microbial cells or enzymes on a support material can improve the stability and reusability of the biocatalyst, leading to enhanced degradation efficiency. nih.gov
Response surface methodology (RSM) is a statistical tool frequently used to optimize these process parameters, allowing for the determination of the interactive effects of different variables with a reduced number of experiments. iaea.orgjmbfs.orgsci-hub.se The goal of optimization is to achieve the highest possible removal efficiency in a cost-effective and environmentally friendly manner. jmbfs.org
| Bioreactor Type | Key Features | Optimization Parameters | Reference |
| Sequential Anaerobic-Aerobic Reactor | Two-stage process for complete mineralization. | HRT, pH, Temperature, Co-substrate | aalto.fi |
| Fluidized Bed Bioreactor | High biomass concentration, short retention time. | Immobilization material, Flow rate | iaea.org |
| Upflow Anaerobic Sludge Blanket (UASB) | High-rate anaerobic treatment. | Organic loading rate, HRT | researchgate.net |
Advanced Oxidation Processes (AOPs) for this compound Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). researchgate.netijcce.ac.ir These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of recalcitrant organic compounds, including azo dyes like this compound. researchgate.netacs.org
AOPs can be broadly categorized into photochemical and non-photochemical processes. ijcce.ac.ir Common AOPs include ozonation, Fenton and photo-Fenton processes, and electrochemical oxidation. ijcce.ac.irarcjournals.org Combining AOPs with biological treatment methods can be a more economical and effective approach to achieve high levels of wastewater treatment. sci-hub.sevulcanchem.com
Ozonation and Peroxone Oxidation Systems: Mechanistic Insights
Ozonation involves the use of ozone (O₃) as a strong oxidant. The degradation of dyes during ozonation can occur through two primary mechanisms: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition. researchgate.net The efficiency of ozonation can be significantly influenced by pH.
Electrochemical Oxidation: Anode Material Effects and Reaction Pathways
Electrochemical oxidation is an effective method for treating dye wastewater due to its high efficiency and the fact that it does not require the addition of chemical reagents, thus avoiding secondary pollution. electrochemsci.org In this process, organic pollutants are destroyed by direct or indirect oxidation at the anode.
The choice of anode material is critical to the efficiency of the electrochemical degradation process. electrochemsci.org Different anode materials have different oxygen evolution potentials and catalytic activities. Materials like boron-doped diamond (BDD) and lead dioxide (PbO₂) are known for their high efficiency in generating hydroxyl radicals and mineralizing organic pollutants. electrochemsci.orgresearchgate.net For example, a Nb/PbO₂ electrode has been shown to have good catalytic effect on the degradation of methyl orange, with the degradation mechanism primarily involving the attack of hydroxyl radicals on the dye molecule. electrochemsci.org
The reaction pathways in electrochemical oxidation typically involve the electro-generation of hydroxyl radicals on the anode surface. These radicals then attack the dye molecule, leading to the cleavage of the azo bond and the aromatic rings, ultimately resulting in mineralization to CO₂, water, and inorganic ions. electrochemsci.orgresearchgate.net The efficiency of the process is influenced by parameters such as current density, pH, temperature, and the type of supporting electrolyte. electrochemsci.org
Fenton and Photo-Fenton Processes: Radical Generation and Degradation Kinetics
The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.com The reaction is most effective under acidic conditions, typically at a pH of around 3. mdpi.commdpi.com At higher pH values, the iron precipitates as ferric hydroxide, reducing the catalytic activity. mdpi.comajol.info The concentration of both H₂O₂ and Fe²⁺ ions is crucial; an excess of either can be detrimental to the degradation efficiency due to scavenging effects. mdpi.comajol.info
The Photo-Fenton process is an enhancement of the Fenton process where UV-visible light is used to accelerate the generation of hydroxyl radicals. The light facilitates the photoreduction of Fe³⁺ back to Fe²⁺, ensuring a continuous supply of the catalyst and also promotes the photolysis of H₂O₂, providing an additional source of hydroxyl radicals. arcjournals.orgmdpi.com This leads to a significantly faster degradation rate compared to the conventional Fenton process. arcjournals.org
The degradation kinetics of azo dyes in Fenton and photo-Fenton processes often follow pseudo-first-order kinetics. acs.orgmdpi.com The rate of degradation is influenced by factors such as the initial dye concentration, temperature, and the concentrations of Fenton's reagents. mdpi.comej-eng.org The degradation pathway involves the attack of hydroxyl radicals on the dye molecule, leading to the cleavage of the chromophoric azo bond and subsequent fragmentation and oxidation of the aromatic intermediates. researchgate.net
| Process | Key Reactants | Optimal pH | Mechanism |
| Fenton | Fe²⁺, H₂O₂ | ~3 | Generation of •OH from the reaction of Fe²⁺ and H₂O₂. mdpi.commdpi.com |
| Photo-Fenton | Fe²⁺, H₂O₂, UV/Visible Light | ~3 | Enhanced •OH generation through photoreduction of Fe³⁺ and photolysis of H₂O₂. arcjournals.orgmdpi.com |
Lack of Publicly Available Research Hinders Analysis of Sonochemical and Sonophotocatalytic Degradation of this compound
Despite a comprehensive search for scientific literature, no specific research studies detailing the sonochemical or sonophotocatalytic degradation of the chemical compound this compound were found. The inquiry into the environmental fate, transformation, and remediation mechanisms of this particular dye through advanced oxidation processes involving ultrasound has not been the subject of published research available in the public domain.
The primary information found concerning the degradation of this compound is related to its bioremediation using the bacterium Pseudomonas fluorescens. researchgate.net This research indicates a potential pathway for the biological breakdown of the dye but does not provide insights into the effects of ultrasound or photocatalysis. researchgate.net
The fundamental principles of sonochemical and sonophotocatalytic degradation are well-established. Sonochemical degradation relies on acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid subjected to high-intensity ultrasound. omu.edu.trresearchgate.net This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) from the pyrolysis of water molecules. omu.edu.trresearchgate.net These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like dyes.
Sonophotocatalysis enhances this process by combining ultrasound with a photocatalyst, typically a semiconductor like titanium dioxide (TiO₂), and a light source (e.g., UV light). mdpi.comnih.gov The photocatalyst, when irradiated with light of sufficient energy, generates electron-hole pairs that also lead to the formation of hydroxyl radicals and other reactive oxygen species. mdpi.comnih.gov The synergistic effect of ultrasound in this combined process is often attributed to the enhanced mass transfer of pollutants to the catalyst surface and the cleaning of the catalyst surface, which increases the number of available active sites for the reaction. mdpi.comnih.gov
However, without specific experimental data for this compound, it is not possible to provide detailed research findings, create data tables on its degradation efficiency under various conditions, or outline the specific transformation products that would be formed during its sonochemical or sonophotocatalytic treatment. Such an analysis would require dedicated experimental investigation that, according to the available information, has not been published.
Adsorption and Interfacial Phenomena of C.i. Direct Orange 102
Adsorption Kinetics and Equilibrium Modeling on Diverse Adsorbent Materials
The study of adsorption kinetics is crucial for understanding the rate at which a dye is removed from a solution, which in turn provides insights into the efficiency and mechanism of the adsorption process. The adsorption of C.I. Direct Orange 102 has been investigated using adsorbents like activated carbon derived from Tamarindus ndica L wood, also known as TNJ activated carbon (TNJAC). researchgate.net
The kinetics of the adsorption process are often analyzed using models such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order kinetic model has been found to be particularly suitable for describing the adsorption of this compound onto TNJAC, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. researchgate.net This model's applicability is confirmed by high correlation coefficients (R²) close to unity. researchgate.net
Adsorption equilibrium, which describes the distribution of the dye between the liquid and solid phases once the process reaches a state of dynamic balance, is typically analyzed using isotherm models. The Langmuir and Freundlich models are the most commonly used for this purpose. researchgate.netresearchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scirp.org In contrast, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. scirp.org For this compound, studies have shown that its adsorption can be well-described by both the Langmuir and Freundlich isotherm models, which helps in determining the maximum adsorption capacity of the adsorbent. researchgate.net
Table 1: Kinetic Model Parameters for this compound Adsorption on TNJAC This table presents hypothetical data based on typical findings in adsorption studies for illustrative purposes, as specific values were not fully detailed in the provided search results.
| Kinetic Model | Parameter | Value (at 50 mg/L) |
|---|---|---|
| Pseudo-First-Order | qe (mg/g) | 48.5 |
| k₁ (min⁻¹) | 0.09 | |
| R² | 0.978 | |
| Pseudo-Second-Order | qe (mg/g) | 51.2 |
| k₂ (g/mg·min) | 0.005 | |
| R² | 0.999 |
Table 2: Isotherm Model Parameters for this compound Adsorption on TNJAC This table presents hypothetical data based on typical findings in adsorption studies for illustrative purposes, as specific values were not fully detailed in the provided search results.
| Isotherm Model | Parameter | Value |
|---|---|---|
| Langmuir | Qₘ (mg/g) | 158.7 |
| Kₗ (L/mg) | 0.15 | |
| R² | 0.995 | |
| Freundlich | Kբ (mg/g)(L/mg)¹/ⁿ | 25.4 |
| n | 2.8 | |
| R² | 0.989 |
Thermodynamic Analysis of this compound Adsorption
Thermodynamic analysis is essential for determining the spontaneity and nature of the adsorption process. ijcce.ac.ir Key thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated from experiments conducted at different temperatures. bioline.org.br
The nature of the Gibbs free energy change indicates the spontaneity of the adsorption process; negative values of ΔG° suggest that the adsorption is spontaneous and thermodynamically favorable. ijcce.ac.irbioline.org.br The enthalpy change reveals whether the process is exothermic (ΔH° < 0) or endothermic (ΔH° > 0). bioline.org.br An endothermic process is favored by an increase in temperature, while an exothermic process is hindered by it. bioline.org.br The entropy change reflects the randomness at the solid-solution interface during adsorption. bioline.org.br
For the adsorption of dyes similar to this compound, studies have shown varied thermodynamic behaviors depending on the specific dye and adsorbent. For instance, the adsorption of some reactive dyes onto activated carbon has been found to be an endothermic process. psu.edu In the case of this compound adsorption on TNJ activated carbon, an increase in temperature was found to enhance the percentage of dye removal, suggesting that the process is endothermic in nature. researchgate.net This indicates that higher temperatures facilitate the adsorption of the dye onto the adsorbent surface.
Table 3: Thermodynamic Parameters for Dye Adsorption This table presents representative data for dye adsorption to illustrate the concepts, as specific values for this compound were not available in the search results.
| Parameter | Value | Indication |
|---|---|---|
| ΔH° (kJ/mol) | Positive | Endothermic Process |
| ΔS° (J/mol·K) | Positive | Increased randomness at the interface |
| ΔG° (kJ/mol) | Negative | Spontaneous Process |
Surface Chemistry and Active Site Characterization of Adsorbents for this compound
The efficiency of an adsorbent is largely determined by its physicochemical properties, including its surface area, porosity, and the presence of surface functional groups. psu.edu Adsorbents like activated carbon possess a high surface area and a porous structure, which provide ample sites for dye molecules to be trapped. researchgate.netnih.gov
For the adsorption of this compound, TNJ activated carbon has been characterized by a high surface area of 896 m²/g and a porosity of 55.32%. researchgate.net The surface of such carbon-based adsorbents typically contains various functional groups, such as carboxylic, lactonic, and phenolic groups, which are acidic, as well as basic surface groups. psu.edu These groups can act as active sites for adsorption. The interaction between the dye molecules and the adsorbent surface can occur through mechanisms like electrostatic attraction, hydrogen bonding, and π-π interactions. rsc.org Since this compound is an anionic dye, a positively charged adsorbent surface under acidic conditions would promote adsorption via electrostatic attraction. icm.edu.pl
Table 4: Physicochemical Properties of TNJ Activated Carbon Adsorbent
| Property | Value | Reference |
|---|---|---|
| Surface Area | 896 m²/g | researchgate.net |
| Porosity | 55.32 % | researchgate.net |
| Bulk Density | 0.42 g/mL | researchgate.net |
| pH | 6.90 | researchgate.net |
| Moisture Content | 7.56 % | researchgate.net |
| Ash Content | 13.4 % | researchgate.net |
| Volatile Matter | 21.1 % | researchgate.net |
Influence of Solution Chemistry (e.g., pH, Ionic Strength, Co-contaminants) on Adsorption Efficiency
The chemistry of the dye solution plays a pivotal role in the adsorption process. Parameters such as pH and ionic strength can significantly alter the adsorption capacity by affecting both the surface charge of the adsorbent and the degree of ionization of the dye molecules. icm.edu.plresearchgate.net
Influence of pH: The pH of the solution is a critical factor. For anionic dyes like this compound, adsorption is generally more favorable in acidic conditions. icm.edu.pl At a pH below the adsorbent's point of zero charge (pHpzc), the surface of the adsorbent becomes protonated and carries a net positive charge. psu.edu This creates a strong electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules, leading to higher removal efficiency. icm.edu.pl Conversely, at a pH above the pHpzc, the adsorbent surface becomes negatively charged, causing electrostatic repulsion with the anionic dye molecules and thus reducing adsorption. icm.edu.pl Studies on TNJ activated carbon showed that the maximum removal of this compound occurred at a pH of 6.9. researchgate.net
Influence of Ionic Strength: The presence of salts in wastewater, which determines the ionic strength of the solution, can have a complex effect on dye adsorption. An increase in ionic strength can either decrease or increase adsorption efficiency. researchgate.net On one hand, the added salt ions can compete with the dye ions for active adsorption sites. jmaterenvironsci.com Additionally, the salt can screen the electrostatic attraction between the adsorbent and the dye, forming an ionic layer that hinders the approach of dye molecules to the surface, thereby reducing adsorption. researchgate.netjmaterenvironsci.com On the other hand, an increase in ionic strength can sometimes enhance adsorption by causing the aggregation of dye molecules, a phenomenon that has been observed for some reactive dyes. psu.edu
Regeneration and Reusability of Adsorbent Materials Saturated with this compound
For an adsorption process to be economically viable and environmentally sustainable, the regeneration and reuse of the adsorbent material are crucial. nih.govunesp.br The process of adsorption merely transfers the pollutant from the aqueous phase to the solid phase, creating a secondary waste (the saturated adsorbent) that requires proper management. researchgate.net
Regeneration aims to desorb the captured dye molecules, restoring the adsorbent's capacity for subsequent cycles. This is typically achieved through chemical regeneration, using eluents such as acids, bases, salts, or organic solvents. unesp.brresearchgate.net The choice of eluting agent depends on the nature of the interaction between the dye and the adsorbent.
Advanced Analytical Methodologies for C.i. Direct Orange 102 Quantification and Characterization
Chromatographic Techniques for Separation and Detection (e.g., HPLC, GC-MS for trace analysis and byproducts)
Chromatographic methods are paramount for the separation and quantification of C.I. Direct Orange 102 from complex mixtures. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is the most widely used technique due to the dye's high molecular weight, polarity, and non-volatile nature.
High-Performance Liquid Chromatography (HPLC): HPLC, often in a reverse-phase configuration, is highly effective for separating water-soluble dyes like DO-102. The separation is typically achieved on a C18 column, where a gradient elution program involving a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile) is employed. Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD) set at the dye's maximum absorption wavelength. For complex textile samples, methods have been developed to screen for a wide range of dyes, including direct dyes, with high sensitivity. labrulez.comcurtin.edu.au
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for the direct analysis of intact this compound due to the dye's low volatility and thermal instability. However, it is an invaluable tool for the analysis of its degradation byproducts. researchgate.net Reductive cleavage of the azo bonds in DO-102 can produce smaller, more volatile aromatic amines. These amines can be extracted from the sample matrix, derivatized if necessary, and then separated and identified by GC-MS, which provides definitive structural information based on mass spectra. researchgate.net
The table below outlines typical parameters for an HPLC-based method suitable for the analysis of direct azo dyes.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Instrument | UHPLC/HPLC System | High-resolution separation of components. |
| Column | Reverse-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Stationary phase for separating polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate Buffer | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the analyte. |
| Elution Mode | Gradient | Varying solvent composition for efficient separation of multiple compounds. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation and retention time. |
| Detection | DAD or UV-Vis at λmax | Quantification based on light absorbance. |
| Mass Spectrometry | Triple Quadrupole (QqQ) with ESI | Provides mass-to-charge ratio for identification and confirmation. lcms.cz |
Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., FT-IR for functional group changes, Raman Spectroscopy for vibrational modes, NMR for structural elucidation of degradation products)
Spectroscopic techniques are indispensable for elucidating the structural characteristics of this compound and tracking the chemical transformations it undergoes during degradation processes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the DO-102 molecule. researchgate.net During degradation studies, FT-IR can monitor the process by observing changes in the absorption bands. For instance, the disappearance or decrease in the intensity of the azo bond (-N=N-) peak is a clear indicator of dye degradation. researchgate.net Concurrently, the appearance of new peaks, such as those corresponding to -NH2 or -OH groups on aromatic rings, can help elucidate the degradation pathway. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, focusing on the vibrational, rotational, and other low-frequency modes in a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for studying the aromatic backbone and the azo linkage of the dye. Changes in the Raman spectrum can track modifications to the chromophore structure during chemical or biological treatment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of organic molecules. While the complexity and large size of the intact DO-102 molecule can make its NMR spectrum challenging to interpret, NMR is exceptionally useful for identifying its degradation products. After a degradation process, the resulting mixture can be separated, and the isolated byproducts can be analyzed by ¹H NMR and ¹³C NMR to determine their exact chemical structures. This information is critical for piecing together the complete degradation mechanism.
The following table lists the characteristic FT-IR absorption bands for the primary functional groups within the this compound structure.
| Functional Group | Chemical Formula | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | -OH | 3200 - 3600 (Broad) |
| Amine (Amide N-H) | -N-H | 3100 - 3500 |
| Aromatic C-H | Ar-H | 3000 - 3100 |
| Carbonyl (Amide C=O) | -C=O | 1630 - 1680 |
| Azo Bond | -N=N- | ~1550 - 1630 |
| Aromatic C=C | Ar-C=C | 1450 - 1600 |
| Sulfonate | -SO₃⁻ | 1030 - 1080 and 1150 - 1230 |
Electrochemical Sensors and Biosensors for In-situ Monitoring of this compound
Electrochemical sensors and biosensors offer a promising avenue for the rapid, sensitive, and potentially in-situ monitoring of this compound, which is advantageous over time-consuming chromatographic methods. nih.gov These devices detect the dye by measuring the electrical response generated from its oxidation or reduction at a specially modified electrode surface. nih.gov
Electrochemical Sensors: The core of an electrochemical sensor is the working electrode, which is often made of materials like glassy carbon or carbon paste. nih.gov To enhance sensitivity and selectivity for azo dyes, these electrodes are frequently modified with nanomaterials such as carbon nanotubes, metal oxides (e.g., ZnO, TiO2), or conductive polymers. acs.orgresearchgate.net These modifications increase the electrode's surface area and catalytic activity, facilitating the electrochemical reaction of the dye and lowering the detection limit. acs.org The concentration of the dye is typically determined using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), which correlate the measured peak current to the analyte concentration. researchgate.net
Biosensors: Biosensors incorporate a biological recognition element, such as an enzyme or antibody, to achieve high selectivity for the target analyte. For azo dyes, enzymes like laccase or azoreductase can be immobilized on an electrode surface. When the target dye is present, the enzyme catalyzes its degradation, a process that involves an electron transfer that can be measured by the electrode. This enzymatic reaction provides a highly specific signal for the presence of the dye. While development is ongoing, these sensors hold potential for real-time environmental monitoring.
The table below summarizes the performance of an electrochemical sensor developed for Orange II, a structurally related azo dye, demonstrating the typical capabilities of this technology. acs.org
| Parameter | Reported Value |
|---|---|
| Analyte | Orange II Azo Dye |
| Sensor Platform | Glassy Carbon Electrode modified with NH₂-fMWCNTs and ZnO nanoparticles |
| Detection Technique | Square Wave Voltammetry |
| Linear Range | 0.03 to 0.09 µM |
| Limit of Detection (LOD) | 0.57 nM |
| Limit of Quantification (LOQ) | 1.92 nM |
Hyphenated Techniques for Comprehensive Analysis of this compound and its Byproducts
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical power for complex samples containing this compound. nih.govresearchgate.net The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive tool in this category. lcms.czepa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique links the superior separation capabilities of HPLC with the highly sensitive and specific detection of a tandem mass spectrometer. shimadzu.com After the HPLC column separates DO-102 from other components in the sample, the analyte enters the mass spectrometer. Here, it is ionized, typically using electrospray ionization (ESI). The first mass analyzer selects the specific molecular ion of DO-102. This parent ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass analyzer. shimadzu.com
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for trace-level quantification even in highly complex matrices like textile extracts or wastewater. labrulez.com Furthermore, LC-MS/MS is invaluable for identifying unknown degradation products. By analyzing the mass spectra of peaks that appear in the chromatogram after degradation, researchers can propose chemical structures for the byproducts, providing deep insight into the reaction pathways. epa.gov
The following table details the expected mass spectrometric data for this compound in a typical LC-MS/MS analysis.
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ worlddyevariety.com |
| Molecular Weight | 822.67 g/mol worlddyevariety.com |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Parent Ion (Precursor) | [M-3Na+2H]⁻ at m/z 757.1 or [M-3Na+H]²⁻ at m/z 378.0 |
| Potential Fragment Ions (Products) | Ions resulting from the cleavage of the azo (-N=N-) and amide (-NH-CO-) bonds. |
Computational Chemistry and Theoretical Modeling of C.i. Direct Orange 102
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. For azo dyes, DFT can be employed to determine key electronic properties that govern their color, stability, and susceptibility to chemical reactions.
Detailed research on various azo dyes has demonstrated the utility of DFT in calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's electronic excitation properties and, consequently, its color. A smaller gap generally corresponds to absorption at longer wavelengths.
Furthermore, DFT calculations can elucidate various reactivity descriptors that provide insights into the molecule's stability and potential reaction sites. These descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index, are derived from the HOMO and LUMO energies. For instance, a lower chemical hardness suggests higher reactivity. Such calculations have been used to predict the degradation of azo dyes like Metanil Yellow and Orange II. acs.org
While specific DFT data for C.I. Direct Orange 102 is not available, the following table presents representative data from a computational study on other azo dyes to illustrate the types of parameters that can be obtained.
Table 1: Representative DFT-Calculated Electronic Properties of Analogous Azo Dyes This data is for illustrative purposes and is based on computational studies of other azo dyes, not this compound.
| Parameter | Metanil Yellow | Orange II |
|---|
Molecular Dynamics Simulations of this compound Interactions with Solvents and Surfaces
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a dye like this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in aqueous solutions or when interacting with surfaces like textile fibers or adsorbent materials.
These simulations can predict how the dye molecule solvates in water, including the arrangement of water molecules around its hydrophilic (sulfonate) and hydrophobic (aromatic rings) parts. This information is crucial for understanding the dye's solubility and aggregation behavior.
Furthermore, MD simulations are instrumental in studying the adsorption of dyes onto various surfaces. By calculating the interaction energies between the dye and the surface, researchers can predict the strength and nature of the adsorption process (physisorption vs. chemisorption). Such studies have been performed for various dyes on materials like graphene oxide and activated carbon. rsc.orgrsc.org
The following table presents hypothetical interaction energy data to illustrate the type of information that can be obtained from MD simulations. This data is not specific to this compound.
Table 2: Illustrative Interaction Energies from MD Simulations of a Generic Azo Dye with Different Components This data is hypothetical and for illustrative purposes only.
| Interacting Pair | Interaction Energy (kcal/mol) |
|---|
Reaction Pathway Prediction and Energy Barrier Calculation for Degradation Mechanisms
Computational chemistry can be used to predict the most likely pathways for the degradation of azo dyes and to calculate the energy barriers associated with these reactions. This information is vital for developing effective methods for wastewater treatment.
Theoretical studies can model the attack of various reactive species, such as hydroxyl radicals (•OH), on the dye molecule. By calculating the potential energy surface for different reaction pathways, researchers can identify the most energetically favorable degradation routes. For example, a computational study on the degradation of azo dyes by hydroperoxyl radicals (•OOH) investigated different mechanisms and calculated the corresponding activation energies. researchgate.net
The calculation of reaction energy barriers provides a quantitative measure of how easily a particular degradation step can occur. Lower energy barriers indicate faster reaction rates. This knowledge can help in optimizing the conditions for degradation processes, such as advanced oxidation processes.
The table below provides an example of calculated activation energies for different degradation pathways of a generic azo dye, illustrating the kind of data that can be generated through such computational studies.
Table 3: Example of Calculated Activation Energies for Azo Dye Degradation Pathways This data is for a generic azo dye and is for illustrative purposes only.
| Degradation Pathway | Attacking Radical | Activation Energy (kcal/mol) |
|---|
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. For azo dyes, QSAR models can be developed to predict properties such as toxicity, biodegradability, and bioaccumulation potential, without the need for extensive experimental testing.
These models are built using a set of known data for a series of compounds and then used to predict the properties of new or untested molecules like this compound. The models use molecular descriptors, which are numerical representations of the chemical's structure, to establish a mathematical relationship with the property of interest.
For the environmental fate of azo dyes, QSAR models can predict parameters such as the octanol-water partition coefficient (log Kow), which is an indicator of a chemical's tendency to bioaccumulate, and the rate of biodegradation. Several studies have explored the use of QSAR for predicting the mutagenicity and ecotoxicity of azo dyes. nih.gov
The following table provides an example of a simple QSAR model for predicting the toxicity of a class of azo dyes.
Table 4: Example of a QSAR Model for Predicting Azo Dye Toxicity This is a hypothetical QSAR model for illustrative purposes only.
| Endpoint | QSAR Equation | Statistical Parameters |
|---|
Emerging Research Directions and Interdisciplinary Approaches Concerning C.i. Direct Orange 102
Development of Novel Materials for Enhanced C.I. Direct Orange 102 Remediation
The removal of azo dyes such as this compound from industrial effluents is a significant area of research due to their persistence and potential toxicity. mdpi.com Recent efforts have been directed towards the development of innovative and cost-effective materials for enhanced remediation.
One promising avenue of research is the use of adsorbents derived from agricultural waste. For instance, activated carbon prepared from the wood of Thevetia Neriifolia Juss has been investigated for its ability to adsorb this compound. Studies have shown that the adsorption process is influenced by factors such as pH, with the percentage of dye removal increasing from 41% to 75% as the pH of the solution rises from 2 to 12. The kinetics of this adsorption process are best described by the pseudo-second-order model, indicating that chemisorption is the rate-limiting step.
In another study, activated carbon produced from Tamarindus indica wood (TNJAC) was also found to be an effective adsorbent for this compound. researchgate.net The adsorption data for this material fit well with the Langmuir isotherm model, suggesting a monolayer adsorption process. researchgate.net The kinetics of adsorption on TNJAC also followed a pseudo-second-order model. researchgate.net
| Adsorbent Material | Adsorption Isotherm Model | Kinetic Model | Reference |
| Activated carbon from Thevetia Neriifolia Juss | Langmuir and Freundlich | Pseudo-second order | |
| Activated carbon from Tamarindus indica wood (TNJAC) | Langmuir | Pseudo-second order | researchgate.net |
Beyond adsorption, photocatalytic degradation is another key area of research. While studies specifically on this compound are limited, research on similar azo dyes like Direct Orange 26 (DO-26) provides valuable insights. Novel materials such as CoFe₂O₄/Ag₂O nanoparticles have demonstrated enhanced photocatalytic activity for the degradation of DO-26 under visible light. irost.ir The addition of Ag₂O to CoFe₂O₄ significantly improved the degradation efficiency compared to pure CoFe₂O₄. irost.ir Similarly, the use of TiO₂, ferrite (B1171679) nanoparticles (CoFe₂O₄), and Fenton's reagent has been shown to be effective in the photocatalytic degradation of DO-26 under direct solar light. mdpi.com Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are also being explored for the degradation of various industrial dyes. mdpi.comnih.govmdpi.com These processes, including Fenton and photo-Fenton reactions, have shown high efficiency in decolorizing and mineralizing azo dyes. mdpi.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is an emerging trend in the field of environmental chemistry, offering powerful tools to predict and optimize the remediation of pollutants like this compound. While specific ML models for this compound are not yet widely reported, the application of these techniques to other dyes and pollutants demonstrates their significant potential.
Machine learning algorithms can be trained on experimental data to predict the efficiency of dye removal processes. rsc.org For instance, ML models are being developed to forecast the performance of various catalysts in the degradation of organic pollutants. rsc.org These models can analyze large and complex datasets, considering multiple variables simultaneously to provide a more comprehensive understanding of catalyst performance. rsc.org This predictive capability can accelerate the discovery and design of new, highly efficient catalysts for the degradation of specific dyes like this compound.
In the context of adsorption, machine learning can be used to predict the adsorption capacity of different materials for various dyes based on their physicochemical properties and the experimental conditions. This can help in screening potential adsorbents and optimizing the parameters for maximum removal efficiency, thereby reducing the need for extensive and time-consuming laboratory experiments.
The development of predictive models for the behavior and fate of this compound in the environment is another promising application of AI. By integrating data on the dye's properties, environmental conditions, and interactions with different materials, ML models could forecast its transport, persistence, and potential for bioaccumulation.
This compound in Advanced Material Applications (e.g., as a probe molecule for material characterization)
While this compound is primarily known for its application as a dye for cellulose (B213188) fibers, paper, and leather, its potential use in advanced material applications is an area ripe for exploration. worlddyevariety.comchinainterdyes.com The well-defined chemical structure and specific light-absorbing properties of dyes make them suitable candidates for use as probe molecules in material characterization.
Although there is currently limited specific research on the use of this compound as a probe molecule, the principles of using organic dyes for such purposes are well-established. Dyes can be used to investigate the surface properties, porosity, and accessibility of active sites in various materials. For example, the adsorption of a dye molecule onto the surface of a material can be monitored spectroscopically to determine the surface area and the nature of the adsorbent-adsorbate interactions.
The interaction of this compound with different materials could provide insights into their surface chemistry and texture. Changes in the absorption spectrum of the dye upon interaction with a material can indicate changes in the local environment, such as polarity and the presence of specific functional groups. This information can be valuable in the design and characterization of new catalysts, sensors, and separation media.
Given its molecular structure, which includes multiple aromatic rings, azo linkages, and sulfonate groups, this compound has the potential to interact with a variety of material surfaces through different mechanisms, including electrostatic interactions, hydrogen bonding, and van der Waals forces. cymitquimica.com A systematic study of these interactions could establish this compound as a useful probe for characterizing a range of materials, from porous carbons to metal oxides and polymers.
Lifecycle Assessment Methodologies Applied to this compound Related Processes
Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire lifecycle, from raw material extraction to end-of-life disposal. ucl.ac.uk Applying LCA to processes involving this compound is crucial for identifying environmental hotspots and developing more sustainable practices in the textile and dyeing industries.
An LCA of a process involving this compound would consider the following stages:
Raw Material Acquisition: This includes the extraction and processing of raw materials required for the synthesis of the dye itself, such as aniline (B41778) and 4-Aminobenzoic acid. worlddyevariety.com
Manufacturing: The synthesis of this compound involves chemical reactions that consume energy and may generate waste products.
Dyeing Process: This stage typically has a high environmental impact due to the large volumes of water and energy consumed. cikis.studio The release of untreated or partially treated effluents containing the dye can lead to water pollution, affecting aquatic ecosystems by reducing light penetration and increasing the biochemical oxygen demand. watermanaustralia.comfibre2fashion.comnih.gov
Use Phase: During the use of textiles dyed with this compound, a small amount of the dye may be released during washing.
End-of-Life: The disposal of dyed textiles in landfills or through incineration can have further environmental consequences.
By quantifying the environmental impacts at each of these stages, LCA can help to identify opportunities for improvement. For example, it can highlight the benefits of using more efficient dyeing technologies, developing effective wastewater treatment methods for dye removal, or exploring the use of more environmentally benign raw materials for dye synthesis. The ultimate goal of applying LCA methodologies to this compound related processes is to move towards a more circular economy model for the textile industry, minimizing waste and environmental pollution.
Q & A
Basic Research Questions
Q. What established methodologies are used to synthesize C.I. Direct Orange 102, and what critical parameters ensure high yield and purity?
- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Critical parameters include stoichiometric ratios of reactants (e.g., aromatic amines, coupling agents), reaction time, and purification steps (e.g., recrystallization, column chromatography). Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC), while purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers design experiments to assess the photostability and thermal stability of this compound under varying environmental conditions?
- Methodological Answer : Accelerated aging tests under UV/visible light exposure (using xenon-arc lamps) and thermal stress (e.g., 40–80°C) can simulate degradation. Parameters like absorbance spectra (via UV-Vis spectroscopy) and colorfastness (using ISO 105-B02 standards) should be measured. Control variables include humidity, oxygen levels, and substrate type (e.g., cotton, polyester). Data should be analyzed via kinetic models (e.g., Arrhenius equation for thermal degradation) .
Advanced Research Questions
Q. What advanced spectroscopic techniques elucidate the degradation pathways of this compound when exposed to industrial effluents?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and electron paramagnetic resonance (EPR) spectroscopy identify degradation byproducts and radical intermediates. Time-resolved fluorescence spectroscopy can track real-time molecular interactions. Computational tools like density functional theory (DFT) model reaction mechanisms, validated against experimental data .
Q. How can molecular dynamics simulations predict the binding affinity of this compound to cellulose-based substrates?
- Methodological Answer : Simulations using software like GROMACS or AMBER model dye-substrate interactions by analyzing hydrogen bonding, van der Waals forces, and solvation effects. Free energy calculations (e.g., MM-PBSA) quantify binding strengths. Experimental validation involves measuring adsorption isotherms and comparing with simulated data .
Data Analysis & Contradiction Resolution
Q. What statistical approaches address contradictions in experimental data on the dye’s adsorption efficiency?
- Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies variables causing discrepancies (e.g., pH, ionic strength). Bootstrap resampling assesses data robustness, while Bayesian statistics quantifies uncertainty. Replicate experiments under identical conditions and cross-validate using independent techniques (e.g., UV-Vis vs. ICP-MS) .
Q. What protocols ensure reproducibility of spectrophotometric quantification methods for this compound in complex matrices?
- Methodological Answer : Standardize calibration curves using certified reference materials. Include internal standards (e.g., deuterated analogs) to correct matrix effects. Document instrument parameters (e.g., slit width, integration time) and validate via interlaboratory comparisons. Open-access datasets enhance transparency .
Literature & Comparative Studies
Q. How can researchers leverage chemical databases to identify literature gaps on the environmental impact of this compound?
- Methodological Answer : Use SciFinder or Reaxys to compile toxicity data (e.g., EC50 values) and biodegradation studies. Bibliometric tools (VOSviewer) map research trends. Gap analysis focuses on understudied areas like metabolite toxicity or long-term ecosystem effects .
Q. What methodologies enable systematic comparison of dyeing efficiency between this compound and analogous dyes?
- Methodological Answer : Competitive dyeing assays under standardized conditions (e.g., ISO 105-C06) measure color strength (K/S values) and washfastness. Surface plasmon resonance (SPR) quantifies substrate affinity differences. Principal component analysis (PCA) reduces multidimensional data (e.g., hue, lightfastness) to key variables .
Guidelines for Rigorous Research Design
- Avoid Bias : Use double-blind experimental setups for comparative studies .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Peer Review : Pre-register study protocols on platforms like Open Science Framework to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
